Diphenyldiazometane

Overview

Description

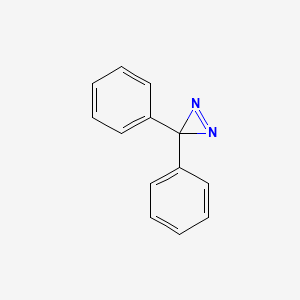

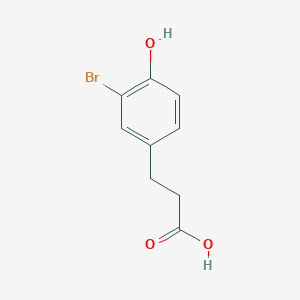

Diphenyldiazomethane, also known as Diazodiphenylmethane, is an organic reagent with the chemical formula C13H10N2 . It exists as red-black crystals that melt just above room temperature .

Synthesis Analysis

Diphenyldiazomethane can be synthesized via the oxidation of benzophenone hydrazone with mercury (II) oxide in diethyl ether and the presence of a basic catalyst . An improved procedure involves dehydrogenation with oxalyl chloride .Molecular Structure Analysis

The molecular formula of Diphenyldiazomethane is C13H10N2 . The average mass is 194.232 Da and the monoisotopic mass is 194.084396 Da .Chemical Reactions Analysis

Diphenyldiazomethane can be used to synthesize (diphenyl)methyl esters and ethers with carboxylic acids and alcohols respectively . It can also generate the (diphenyl)methyl carbene and nitrogen gas upon illumination by ultraviolet light or heating . It can also be electrolyzed to form the Ph2CN−2 anion, which can decompose to form the Ph2C− anion radical .Physical And Chemical Properties Analysis

Diphenyldiazomethane is a red-black solid with a melting point of 30 °C . Its molar mass is 194.237 g·mol−1 .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis in Continuous-Flow Systems : Diphenyldiazomethane synthesis using Omura-Sharma-Swern oxidation has been optimized in undergraduate chemistry experiments, integrating various aspects of chemistry like organic synthesis, quantitative analysis, and continuous-flow processes (van Summeren et al., 2020).

Electron Paramagnetic Resonance Studies : The rates and mechanisms of diphenyldiazomethane's chemical reactions have been studied using electron paramagnetic resonance and electron nuclear double resonance methods. These studies provide insights into the chemical behavior of diphenyldiazomethane in various conditions (Doetschman & Hutchison, 1972).

Role in Uranium(VI) Organoimido Complexes : Diphenyldiazomethane has been found to enhance the reactivity of uranium(IV) monoimido complexes, leading to rare cyclometallation reactions. This showcases its potential in complex organometallic reactions (Kiplinger et al., 2002).

Chemical Protection and Oxidation

Use in Protecting Carboxylic Acids : Diphenyldiazomethane is useful for protecting carboxylic acids by converting them to their diphenylmethyl esters. This method has wide applications, especially in β-lactams and peptides synthesis (Ko & Kim, 2000).

Oxidation with Alumina-supported KMnO4 : Diphenyldiazomethane has been synthesized through the oxidation of benzophenone hydrazone with innovative methods like alumina-supported KMnO4, indicating its role in environmentally friendly chemical processes (Lee & Ko, 2006).

Organometallic Chemistry and Catalysis

Nickel Complex Catalysis : Diphenyldiazomethane has been used in the synthesis of bis(N-heterocyclic carbene) supported nickel complexes. These complexes have shown significant reactivity and catalytic potential, indicating its importance in organometallic chemistry (Harrold et al., 2016).

Evidence in Actinide Organometallic Compounds : Research has shown the involvement of 5f orbitals in the bonding and reactivity of organometallic actinide compounds with diphenyldiazomethane. This highlights its role in the study of complex chemical bonding and reactivity in advanced materials (Cantat et al., 2008).

Photochemistry and Kinetics

Photodissociation Studies : The dynamics of photodissociation of diphenyldiazomethane and energy relaxation in the resulting fragments have been investigated using advanced laser methods, contributing to the understanding of photochemical processes (Dupuy et al., 1981).

Kinetics with Electron Acceptors : Studies have been conducted on the kinetics of reactions between diphenyldiazomethane and various electron acceptors, enhancing the understanding of its behavior in different chemical environments (Oshima & Nagai, 1985).

Safety and Hazards

Future Directions

Continuous flow technology has been identified as instrumental for its environmental and economic advantages leveraging superior mixing, heat transfer, and cost savings through the “scaling out” strategy . The reaction of diphenyldiazomethane with p-nitrobenzoic acid was successfully conducted in the flow reactor, with up to 95% conversion of the diphenyldiazomethane in 11 min . This proof of concept reaction aims to provide insight for scientists to consider flow technology’s competitiveness, sustainability, and versatility in their research .

Mechanism of Action

Target of Action

3,3-Diphenyl-3H-diazirine, also known as Diphenyldiazometane, is a diazirine reagent . Diazirine reagents are used for the generation of carbenes upon photochemical, thermal, or electrical stimulation . The primary targets of 3,3-Diphenyl-3H-diazirine are C–H, O–H, or N–H bonds . These bonds are present in a wide range of molecules, making 3,3-Diphenyl-3H-diazirine a versatile tool in various applications .

Mode of Action

Upon activation (photochemical, thermal, or electrical), 3,3-Diphenyl-3H-diazirine generates carbenes . These carbenes can undergo rapid insertion into any nearby C–H, O–H, or N–H bond . This ability to insert into these bonds allows for the tagging of binding partners, isolation of reaction products, or crosslinking of polymer materials .

Biochemical Pathways

The biochemical pathways affected by 3,3-Diphenyl-3H-diazirine are dependent on the specific application. In biological target identification and proteomics, the carbene generated by 3,3-Diphenyl-3H-diazirine can insert into various bonds, allowing for the tagging of binding partners . In polymer crosslinking, the carbene can insert into the polymer chains, leading to crosslinking and changes in the polymer’s properties .

Pharmacokinetics

Its physical properties such as density (113±01 g/cm3 at 20 ºC 760 Torr) and boiling point (2965±500℃ at 760 Torr) have been reported .

Result of Action

The result of 3,3-Diphenyl-3H-diazirine’s action is the formation of new bonds in complex biological, chemical, or mechanical mixtures . This can lead to the identification of biological targets, isolation of reaction products, or crosslinking of polymer materials .

Action Environment

The action of 3,3-Diphenyl-3H-diazirine is influenced by environmental factors such as light, heat, and electrical stimulation . These factors can activate the diazirine, leading to the generation of carbenes . The stability of 3,3-Diphenyl-3H-diazirine under various conditions also influences its action, efficacy, and stability .

properties

IUPAC Name |

3,3-diphenyldiazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-3-7-11(8-4-1)13(14-15-13)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIXZOWGRJZVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3114455.png)

![[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde](/img/structure/B3114461.png)

![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)